molecular formula C13H18N4 B1449358 2-ethyl-3-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine CAS No. 1894856-42-8

2-ethyl-3-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine

Cat. No. B1449358
M. Wt: 230.31 g/mol
InChI Key: LWCNQROEOYMYAW-UHFFFAOYSA-N
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Description

“2-ethyl-3-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine” is a complex organic compound. Piperidines, which are six-membered heterocycles including one nitrogen atom and five carbon atoms in the sp3-hybridized state, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine derivatives has been a focus of many scientific studies. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Various intra- and intermolecular reactions lead to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Chemical Reactions Analysis

Piperidine derivatives undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .

Scientific Research Applications

Synthesis and Chemical Properties

The chemical compound 2-ethyl-3-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine belongs to a class of compounds known for their complex synthesis processes and versatile chemical properties. A study by Goli-Garmroodi et al. (2015) outlined a method for synthesizing a novel series of benzo[4,5]imidazo[1,2-a]pyridine derivatives, showcasing the intricate chemical reactions involved in producing such compounds. These derivatives were synthesized through the reaction of 2-(1H-benzo[d]imidazol-2-yl)acetonitrile with various ethyl 2,4-dioxo-4-arylbutanoate derivatives, using piperidine as a catalyst, highlighting the compound's relevance in synthetic organic chemistry (Goli-Garmroodi et al., 2015).

Pharmacological Research

In pharmacological contexts, compounds related to 2-ethyl-3-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine have been explored for their potential therapeutic applications. Lv et al. (2017) designed and synthesized novel imidazo[1,2-a]pyridine-3-carboxamide derivatives based on the structure of a compound discovered in their lab, demonstrating the ongoing interest in such compounds for drug development. These derivatives showed considerable activity against drug-sensitive and resistant strains of Mycobacterium tuberculosis, indicating their potential as antimycobacterial agents (Lv et al., 2017).

Advanced Material Synthesis

Research into the synthesis of advanced materials also utilizes compounds similar to 2-ethyl-3-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine. Leahy et al. (2012) developed complementary syntheses for a substructure found in over 1000 unique CGRP receptor antagonists, demonstrating the compound's utility in the development of advanced pharmaceutical materials (Leahy et al., 2012).

properties

IUPAC Name

2-ethyl-3-piperidin-3-ylimidazo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4/c1-2-12-16-11-6-4-8-15-13(11)17(12)10-5-3-7-14-9-10/h4,6,8,10,14H,2-3,5,7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWCNQROEOYMYAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(N1C3CCCNC3)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ethyl-3-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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